molecular formula C20H16N4O2S2 B2615553 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903166-98-2

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2615553
CAS No.: 1903166-98-2
M. Wt: 408.49
InChI Key: QNBZBJCVTXIZOE-UHFFFAOYSA-N
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Description

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a benzothiazole moiety linked to a triazatricyclo structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with various enzymes and proteins, playing a role in several biochemical reactions . For instance, it has been identified as a potent inhibitor of the quorum sensing system in Pseudomonas aeruginosa . This interaction disrupts bacterial cell-cell communication, potentially reducing biofilm formation and virulence production .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been shown to inhibit the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, without being antibiotic . This suggests that it could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound binds to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing . This binding interaction inhibits the function of the LasR system, leading to a disruption in quorum sensing and a decrease in biofilm formation .

Metabolic Pathways

The compound’s involvement in metabolic pathways is primarily through its interaction with the LasR system in Pseudomonas aeruginosa . This interaction disrupts quorum sensing, a key process in bacterial metabolism .

Transport and Distribution

Its ability to penetrate bacterial cells and inhibit the LasR system suggests it may be efficiently transported into cells .

Subcellular Localization

Given its interaction with the LasR system, it is likely to be found in regions of the cell where this system is localized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach includes the initial formation of the benzothiazole ring, followed by the introduction of the sulfanylacetyl group. The triazatricyclo structure is then constructed through cyclization reactions under controlled conditions. Specific reagents and catalysts, such as sulfur and acetic anhydride, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide

Uniqueness

Compared to similar compounds, 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibits unique structural features that enhance its stability and reactivity. Its triazatricyclo core provides a rigid framework that can be exploited for various chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c25-18(12-27-20-22-15-5-1-2-6-16(15)28-20)23-10-8-14-13(11-23)19(26)24-9-4-3-7-17(24)21-14/h1-7,9H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBZBJCVTXIZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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